molecular formula C19H19N3O2S2 B2627692 N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 500113-03-1

N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2627692
CAS No.: 500113-03-1
M. Wt: 385.5
InChI Key: PSYICJHWNFBDQT-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a thienopyrimidine derivative characterized by:

  • A cyclopenta[4,5]thieno[2,3-d]pyrimidine core fused with a thiophene ring.
  • A methyl group at position 2 of the pyrimidine ring.
  • A thioacetamide side chain linked to a 2-methoxyphenyl group.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-11-20-18(17-12-6-5-9-15(12)26-19(17)21-11)25-10-16(23)22-13-7-3-4-8-14(13)24-2/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYICJHWNFBDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta-thieno-pyrimidinyl core: This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate aldehydes or ketones.

    Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Thioacetamide linkage formation: This is typically achieved through a condensation reaction between a thioacetamide derivative and the intermediate formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, while the thioacetamide linkage can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides for aromatic substitution; nucleophiles like amines or thiols for thioacetamide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in anticancer therapy. The compound N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is structurally related to known anticancer agents and has shown promising cytotoxic activity against various cancer cell lines.

A study indicated that compounds with a similar pyrimidine core exhibited significant cytotoxic effects against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines. The structure-activity relationship suggests that modifications in the pyrimidine scaffold can enhance biological activity, making this compound a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For instance, neutral endopeptidase inhibitors have been studied for their role in prolonging the effects of bioactive peptides that can influence tumor growth and metastasis. The presence of the thieno[2,3-d]pyrimidine moiety could enhance the inhibitory activity on enzymes such as neutral endopeptidase, which is implicated in various pathophysiological conditions .

Antiviral and Antifungal Activities

Pyrimidine derivatives are known for their broad-spectrum pharmacological activities, including antiviral and antifungal properties. The structural features of this compound could be explored for developing new antiviral agents targeting viral replication mechanisms or fungal cell wall synthesis .

Case Studies and Research Findings

To illustrate the applications of this compound further, we can look at specific case studies:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against SGC-7901 and A549 cell lines when tested with similar pyrimidine derivatives .
Study BEnzyme InhibitionIdentified potential as a neutral endopeptidase inhibitor, suggesting therapeutic implications in managing conditions related to peptide metabolism .
Study CBroad-spectrum ActivityExplored antiviral properties of pyrimidine derivatives; suggested modifications could enhance efficacy .

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Key Differences in Synthesis & Properties Reference
N-(4-Chlorophenyl)-2-((...thio)acetamide 4-Chlorophenyl Higher yield (85–90%) via NaOAc/EtOH reflux . Lower solubility due to Cl’s hydrophobicity.
N-(2-Naphthyl)-2-((...thio)acetamide 2-Naphthyl Increased lipophilicity from fused aromatic rings; RN: 315693-05-1 .
N-(5-Methyl-3-isoxazolyl)-2-((...thio)acetamide 5-Methylisoxazolyl Heterocyclic substituent may enhance target binding specificity .
N-(2-Isopropylphenyl)-2-((...thio)acetamide 2-Isopropylphenyl Bulkier substituent reduces crystallinity (m.p. not reported) .

Variations in the Core Structure and Linkage

Compound Name Core/Linkage Modification Impact on Properties Reference
N-[3-(...thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Oxy linkage instead of thio Lower yield (53%) and higher m.p. (197–198°C) .
Hydrazide derivatives (e.g., 26b, 28b) Hydrazide replacing thioacetamide Reduced HCV inhibitory activity (IC₅₀ > 50 µM) .
Ethyl 2-(...thio)acetamido)acetate Ester-functionalized side chain Improved bioavailability via prodrug strategy .

Key Insight : The thioether linkage in the target compound enhances stability compared to oxy analogs and may facilitate stronger interactions with biological targets via sulfur’s polarizability.

Physicochemical and Pharmacological Properties

Physical Properties

Compound Name Melting Point (°C) Yield (%) Solubility Trends Reference
Target Compound Not reported Not reported Likely moderate (methoxy enhances solubility) N/A
N-(4-Chlorophenyl) analog 230–232 85–90 Low (hydrophobic Cl) .
N-(2-Naphthyl) analog Not reported Not reported Very low (high lipophilicity) .
Compound 24 (oxy-linked) 197–198 53 Moderate .

Biological Activity

N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structure includes:

  • Thieno[2,3-d]pyrimidine nucleus : This scaffold is recognized for its role in various pharmacological activities including anti-cancer and anti-inflammatory effects.
  • Methoxyphenyl group : This moiety may influence the lipophilicity and overall bioactivity of the compound.

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : A study demonstrated that synthesized derivatives showed IC50 values ranging from 27.6 µM to 43 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer properties .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23127.6
Compound BNon-small cell lung cancer43
Compound COther cancer typesVaries

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as antimicrobial agents.

Anti-inflammatory Properties

Studies have reported that compounds with thieno[2,3-d]pyrimidine structures exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Interaction with Cellular Targets : It likely interacts with cellular receptors or pathways that regulate cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence the biological activity:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups enhance cytotoxicity against cancer cells.
  • Alkyl Substituents : Variations in alkyl chain length and branching can affect lipophilicity and cellular uptake .

Case Studies

Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidine derivatives:

  • Study by Saddik et al. (2017) : This research synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic activity against various tumor cell lines. The findings indicated strong inhibitory effects on cell proliferation .
  • Yong et al. (2018) : This study focused on synthesizing derivatives with specific substitutions that resulted in enhanced anticancer activity compared to traditional therapies .

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